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molecular formula C13H19NO2S B8594433 Cyclopentylmethyl-(4-methanesulfonyl-phenyl)-amine CAS No. 849731-42-6

Cyclopentylmethyl-(4-methanesulfonyl-phenyl)-amine

Cat. No. B8594433
M. Wt: 253.36 g/mol
InChI Key: SFRRZMCARPGPAC-UHFFFAOYSA-N
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Patent
US07884210B2

Procedure details

In a nitrogen atmosphere a solution of cyclopentanecarboxylic acid (4-methanesulfonyl-phenyl)-amide (10 mmol) in THF (20 mL) was added a solution of 1M BH3 in THF (20 mL). The mixture was refluxed for 3H and cooled to RT. Addition of 10 mL of MeOH followed by reflux for 15 min. The mixture was cooled and added water (100 mL) and EtOAc (200 mL). The organic phase was isolated and washed with 1N NaOH, water and brine, dried (MgSO4), filtered and concentrated in vacuo to afford cyclopentylmethyl-(4-methanesulfonyl-phenyl)-amine as a yellow solid.
Quantity
10 mmol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([C:5]1[CH:10]=[CH:9][C:8]([NH:11][C:12]([CH:14]2[CH2:18][CH2:17][CH2:16][CH2:15]2)=O)=[CH:7][CH:6]=1)(=[O:4])=[O:3].CO.O.CCOC(C)=O>C1COCC1>[CH:14]1([CH2:12][NH:11][C:8]2[CH:7]=[CH:6][C:5]([S:2]([CH3:1])(=[O:4])=[O:3])=[CH:10][CH:9]=2)[CH2:15][CH2:16][CH2:17][CH2:18]1

Inputs

Step One
Name
Quantity
10 mmol
Type
reactant
Smiles
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C1CCCC1
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
O
Name
Quantity
200 mL
Type
reactant
Smiles
CCOC(=O)C
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 3H
TEMPERATURE
Type
TEMPERATURE
Details
by reflux for 15 min
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
The organic phase was isolated
WASH
Type
WASH
Details
washed with 1N NaOH, water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC1)CNC1=CC=C(C=C1)S(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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